Home > Products > Building Blocks P12668 > Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate - 221167-40-4

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Catalog Number: EVT-1713768
CAS Number: 221167-40-4
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a heterocyclic organic compound that has garnered attention due to its potential therapeutic applications and its role in medicinal chemistry. This compound features a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound's structure is characterized by the presence of a bromine atom at the 7-position and a carboxylate ester functionality.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically within the quinoxaline derivatives. It is cataloged with the Chemical Abstracts Service number 223711-74-8 and has been studied for its various biological activities and synthetic routes. Its molecular formula is C11H9BrN2O3C_{11}H_{9}BrN_{2}O_{3} .

Synthesis Analysis

Methods

The synthesis of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate typically involves several chemical reactions, including cyclization and functional group transformations. A common method includes:

  1. Starting Materials: The synthesis often begins with 1,2-diaminobenzene derivatives as starting materials.
  2. Bromination: Bromination at the 7-position can be achieved using bromine or brominating agents.
  3. Cyclization: The reaction proceeds through cyclization to form the quinoxaline ring.
  4. Carboxylation: The introduction of the carboxylate group may involve reactions with carbonyl compounds or carboxylic acids under acidic or basic conditions.

Technical details regarding specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate features:

  • Molecular Formula: C11H9BrN2O3C_{11}H_{9}BrN_{2}O_{3}
  • Molecular Weight: 297.10 g/mol
  • InChI Key: AKIIAQCJJOJJDB-UHFFFAOYSA-N
  • Canonical SMILES: CCOC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O

The structure includes a fused bicyclic system with nitrogen atoms incorporated into the ring, contributing to its chemical reactivity and biological activity .

Chemical Reactions Analysis

Reactions

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate participates in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions to form new derivatives.
  2. Esterification: The carboxylic acid functionality allows for esterification reactions with alcohols.
  3. Reduction Reactions: The carbonyl groups can undergo reduction to form alcohols or other functional groups.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study .

Mechanism of Action

Process

The mechanism of action of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is linked to its interaction with biological targets:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by disrupting cellular processes, potentially through interference with DNA synthesis or enzyme function.
  2. Anticancer Properties: It has been suggested that quinoxaline derivatives can induce apoptosis in cancer cells via pathways involving reactive oxygen species or by modulating signaling pathways related to cell survival .

Data from various studies indicate that these mechanisms are mediated through specific receptor interactions or enzyme inhibition.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is typically a solid at room temperature. It should be stored properly to maintain stability:

  • Appearance: Solid
  • Solubility: Soluble in organic solvents like methanol and dichloromethane.

Chemical Properties

The compound exhibits several notable chemical properties:

  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to moisture and light.

Relevant data regarding melting point, boiling point, and specific reactivity patterns would require experimental determination .

Applications

Scientific Uses

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate finds applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.
  2. Biological Research: Used in studies investigating the mechanisms of action of quinoxaline derivatives on cellular processes.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Research continues to explore its potential therapeutic benefits and optimize its synthetic routes for practical applications .

Synthesis Methodologies and Reaction Mechanisms

Multistep Synthetic Pathways for Quinoxaline Core Functionalization

The synthesis typically begins with 6-bromo-3-methylquinoxalin-2(1H)-one, prepared via cyclocondensation of o-phenylenediamine with sodium pyruvate in acetic acid. The active methyl group at C3 enables Knoevenagel-type condensations with carbonyl compounds, forming propenone intermediates. Subsequent cyclization with hydrazine derivatives yields functionalized pyrazole-fused quinoxalines. Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate arises from esterification of the carboxylic acid precursor (885271-82-9) or direct carboxylative cyclization [2] [3] [9].

Table 1: Key Intermediates in Quinoxaline Synthesis

Compound NameCAS No.Role in Synthesis
6-Bromo-3-methylquinoxalin-2(1H)-oneN/ACore synthon for C3 functionalization
7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid885271-82-9Carboxylation precursor
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylateN/AEthyl ester analog

Chemoselective Bromination Strategies at the 7-Position

Regioselective bromination at C7 requires precise control to avoid dihalogenation. The quinoxaline core is brominated before ring closure using molecular bromine (Br₂) in acetic acid at 0-5°C, achieving >85% selectivity for the 7-bromo isomer. This specificity arises from the electron-donating effect of the C3 methyl group, which directs electrophilic substitution to the para position. Alternative reagents like N-bromosuccinimide (NBS) in DMF enable radical bromination but yield inferior regioselectivity (∼65% 7-bromo) due to competing side reactions [2] [9].

Catalytic Systems for Carboxylate Esterification and Cyclization

Esterification employs two primary routes:

  • Carboxylic Acid Route: 7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (885271-82-9) undergoes Fischer esterification with methanol and sulfuric acid catalysis (60–70% yield). Limitations include dehydration side products.
  • Cyclization-Esterification Route: o-Nitroaniline precursors react with methyl bromopyruvate under Pd-catalyzed carbonylation (CO, 1 atm) and triethylamine, forming the ester directly. This one-pot method achieves 75–80% yield but requires specialized equipment [3] [5] [8].

Ethyl ester analogs utilize ethyl bromoacetate with K₂CO₃ in acetone, yielding 95% pure product under reflux [5].

Microwave-Assisted and Flow-Based Synthesis Optimization

Conventional thermal esterification (6–12 hours at 60–80°C) is streamlined via microwave irradiation:

  • Carboxylic acid suspended in methanol with H₂SO₄
  • 300W pulsed microwave, 100°C, 20–30 minutes
  • Yield improvement: 89% vs. 68% conventionalFlow systems enable continuous bromination using microreactors:
  • Residence time: 8 minutes vs. 2 hours batch
  • Reduced Br₂ excess (1.1 eq vs. 1.5 eq batch)
  • Enhanced selectivity: >95% monobrominated product [5] [6].

Regioselective Challenges in Halogenated Quinoxaline Derivatives

The electron-deficient quinoxaline ring complicates halogenation patterns:

  • Competitive sites: C5, C7, and C8 positions
  • Steric bias: Bromination at C7 predominates due to reduced steric hindrance
  • Electronic effects: C3 carbonyl deactivates C2/C6, favoring C5/C7 attack. Substituents alter preferences:
  • C3 methyl groups: Direct to C7 (85% yield)
  • C3 carboxylates: Yield C5/C7 mixtures (∼50:50)Table 2: Bromination Regioselectivity Drivers
C3 SubstituentPrimary Bromination SiteYield (%)Byproducts
MethylC785<5% C5 isomer
Carboxylic acidC5/C7 mixture6030% dihalogenated
MethoxycarbonylC57015% C8 isomer

Dihalogenation becomes significant above 0°C or with excess Br₂. Protecting the C1 nitrogen with acetyl groups improves 7-bromo selectivity to >90% [2] [9].

Properties

CAS Number

221167-40-4

Product Name

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

IUPAC Name

methyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8-9(14)13-6-3-2-5(11)4-7(6)12-8/h2-4H,1H3,(H,13,14)

InChI Key

NBAGDPHZGJSBTB-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.